![molecular formula C14H15BrO4 B1445565 Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate CAS No. 1364663-40-0](/img/structure/B1445565.png)
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
Descripción general
Descripción
The compound appears to contain a bromophenyl group, a carboxylate ester group, and a dioxaspiro[3.4]octane ring system. The bromophenyl group is a common motif in organic chemistry and is often involved in various chemical reactions. The carboxylate ester group could make this compound a potential ester prodrug, which could be hydrolyzed in the body to release a carboxylic acid drug . The dioxaspiro[3.4]octane ring system is less common and could confer unique properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dioxaspiro[3.4]octane ring system, the bromophenyl group, and the carboxylate ester group. The presence of these groups could be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The bromophenyl group in this compound could potentially undergo various reactions, such as Suzuki-Miyaura cross-coupling reactions . The carboxylate ester group could potentially be hydrolyzed to release a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase its molecular weight and potentially its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Reformatsky reactions involving methyl 1-bromocycloalkane-1-carboxylates with aromatic aldehyde phenyl- and benzoylhydrazones have been explored, resulting in the formation of various 2-azaspiro[3.4]octan-1-ones and 2-azaspiro[3.5]nonan-1-ones, demonstrating the utility of such compounds in constructing complex spirocyclic structures (Shchepin, Kirillov, & Melekhin, 2007). A similar study corroborates these findings, highlighting the versatility of these reactions in synthetic organic chemistry (Shchepin, Kirillov, & Melekhin, 2006).
Structural and Functional Derivatives
The nucleophilic ring opening of oxirane rings has led to functionalized 2-oxaspiro and 2-oxabicyclooctane derivatives, important in several bioactive compounds, showcasing the compound's role in diversifying pharmacologically relevant structures (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Material Science Applications
Spirocyclopropane derivatives, including those related to "Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate," have been studied for their inhibition properties in corrosion protection, signifying the potential of these compounds in material science and engineering (Chafiq et al., 2020).
Advanced Synthetic Building Blocks
Efforts have been made to transform similar spirocyclic compounds into building blocks for the synthesis of natural compounds with antitumor activity, indicating the compound's relevance in medicinal chemistry and drug design (Shklyaruck, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO4/c1-17-12(16)13(10-2-4-11(15)5-3-10)8-14(9-13)18-6-7-19-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNGEYYDDGBOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139731 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1364663-40-0 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



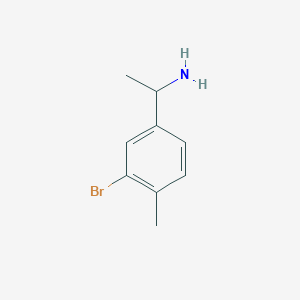
![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)
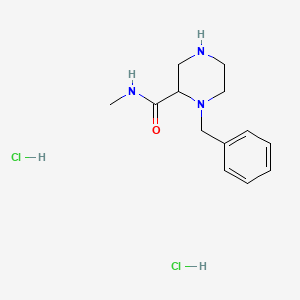

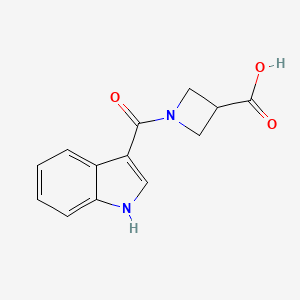

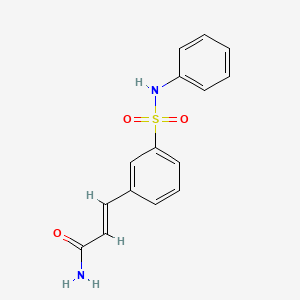


![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)
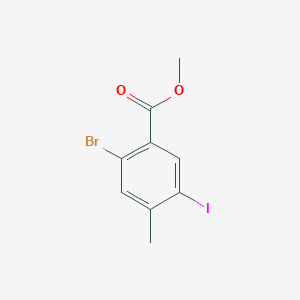


![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)